molecular formula C11H16N4O B3031781 2-piperazin-1-yl-N-pyridin-4-yl-acetamide CAS No. 682802-94-4

2-piperazin-1-yl-N-pyridin-4-yl-acetamide

Cat. No.: B3031781
CAS No.: 682802-94-4
M. Wt: 220.27 g/mol
InChI Key: IMPBBXOJMXCPBK-UHFFFAOYSA-N
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Description

2-piperazin-1-yl-N-pyridin-4-yl-acetamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a piperazine ring and a pyridine ring, connected via an acetamide linkage. The unique structural features of this compound make it a valuable candidate for various biological and chemical applications.

Mechanism of Action

Target of Action

The primary target of 2-piperazin-1-yl-N-pyridin-4-yl-acetamide is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Mode of Action

The compound interacts with its target by binding to the active site of the protein, thereby inhibiting its activity . This interaction leads to changes in the signaling pathways regulated by the protein, affecting cell growth and proliferation.

Biochemical Pathways

The inhibition of serine/threonine-protein kinase B-raf affects the MAPK/ERK pathway , a key signaling pathway involved in cell proliferation, differentiation, and survival . The downstream effects of this inhibition can lead to the suppression of cell growth and induction of apoptosis.

Pharmacokinetics

Similar compounds have been shown to exhibit good oral bioavailability and metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action include the suppression of cell growth and induction of apoptosis . These effects are primarily due to the inhibition of the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival.

Biochemical Analysis

Biochemical Properties

2-piperazin-1-yl-N-pyridin-4-yl-acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. . The interaction between this compound and ACAT results in the inhibition of the enzyme’s activity, thereby affecting cholesterol esterification processes. Additionally, docking studies have revealed that this compound exhibits significant binding affinity towards various biomolecules, indicating its potential for further development in therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes have been extensively studied. This compound has been observed to influence cell viability, particularly in cancer cell lines such as MCF-10A and HEK-293 (human embryonic kidney) cells . In these studies, this compound demonstrated cytotoxic effects at specific concentrations, leading to a reduction in cell viability. Furthermore, the compound has been shown to affect cell signaling pathways and gene expression, contributing to its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with key enzymes and proteins. The compound acts as an inhibitor of ACAT, binding to the enzyme and preventing its activity . This inhibition leads to a decrease in cholesterol esterification, which can have significant implications for cholesterol metabolism and related diseases. Additionally, this compound has been shown to interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained effects on cellular function, including prolonged inhibition of ACAT activity and consistent cytotoxic effects in cancer cell lines . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models to determine its dosage-dependent behavior. In these studies, varying dosages of the compound were administered to evaluate its therapeutic and toxic effects . It was observed that at lower dosages, this compound exhibited significant therapeutic effects, including the inhibition of ACAT activity and reduction in cholesterol levels. At higher dosages, the compound demonstrated toxic effects, such as hepatotoxicity and nephrotoxicity, indicating the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to cholesterol metabolism. The compound interacts with ACAT, inhibiting its activity and thereby affecting the esterification of cholesterol . This interaction has significant implications for the regulation of cholesterol levels in the body. Additionally, this compound has been shown to influence other metabolic pathways through its interactions with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetic properties. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its uptake and distribution within the body . Once inside the cells, this compound accumulates in specific cellular compartments, where it exerts its biochemical effects . These findings provide insights into the compound’s potential for targeted therapeutic applications.

Subcellular Localization

The subcellular localization of this compound has been investigated to determine its activity and function within different cellular compartments. The compound has been shown to localize primarily in the endoplasmic reticulum and Golgi apparatus, where it interacts with ACAT and other enzymes involved in cholesterol metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperazin-1-yl-N-pyridin-4-yl-acetamide typically involves the reaction of piperazine with pyridine derivatives under specific conditions. One common method involves the use of chloroacetyl chloride as a reagent to introduce the acetamide linkage. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-piperazin-1-yl-N-pyridin-4-yl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-piperazin-1-yl-N-pyridin-4-yl-acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-piperazin-1-yl-N-pyridin-4-yl-acetamide stands out due to its specific structural features that confer unique biological activities. Its combination of a piperazine ring and a pyridine ring linked by an acetamide group provides a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

2-piperazin-1-yl-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(9-15-7-5-13-6-8-15)14-10-1-3-12-4-2-10/h1-4,13H,5-9H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPBBXOJMXCPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371903
Record name 2-piperazin-1-yl-N-pyridin-4-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682802-94-4
Record name 2-piperazin-1-yl-N-pyridin-4-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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